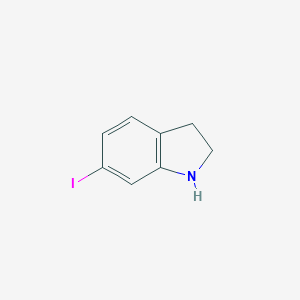

6-Iodoindoline

Vue d'ensemble

Description

6-Iodoindoline is a heterocyclic compound and a member of the indoline family. It is a bicyclic compound with a six-membered ring and a three-membered ring. It is a colorless solid that is soluble in common organic solvents. This compound is a versatile organic compound that has found many applications in organic synthesis, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

Anticancer Properties : A compound derived from 6-Iodoindoline, specifically a bis spiro-cyclic 2-oxindole derivative, has been found to inhibit proliferation, cell cycle progression, and induce apoptosis in breast cancer cells (Mohamed, Abdelmoniem, Elwahy, & Abdelhamid, 2018).

Antimicrobial and Insecticidal Activities : this compound compounds have shown significant insecticidal, anti-fungal, and antibacterial activities, notably with one compound showing mortality of insects at 190.6 minutes. Additionally, 6-iodo-2-phenylquinazolin-4(3H)-one derivatives display broad-spectrum antimicrobial activity with some moderate activity against Candida albicans and Pseudomonas aeruginosa (Singh, Sharma, Srivastava, & Kumar, 2006; Alafeefy, 2008).

Neuroscientific Research : The unilateral 6-hydroxydopamine lesions in mesencephalic dopamine neurons have been a significant model for aspects of Parkinson's disease, contributing to our understanding of neurological conditions (Schwarting & Huston, 1996).

Material Sciences and Organic Electroluminescent Materials : A developed strategy utilizing this compound derivatives offers fast and versatile access to isoindolo[2,1-a]indole derivatives, which are significant for synthesizing pharmaceuticals and organic electroluminescent materials (Shan et al., 2018).

Endocrine and Metabolic Research : 6-delta-iodolactone has been studied for its ability to inhibit goiter growth and cell proliferation, showing promise in thyroid and metabolic research (Pisarev et al., 1994).

Safety and Hazards

6-Iodoindoline is classified under GHS07 for safety . The signal word for this compound is "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mécanisme D'action

Target of Action

The primary target of 6-Iodoindoline is the Glutamate-gated chloride channel (GluCl) . GluCl is a prominent target for drug selection and design in parasitology . It plays a crucial role in the nervous system of invertebrates, where it mediates fast inhibitory neurotransmission.

Mode of Action

This compound acts as an activator of GluCl . It interacts proficiently with the Gln219 amino acid of pentameric GluCl . This interaction leads to the activation of the ion channel, which in turn disrupts the normal functioning of the nervous system in parasites.

Biochemical Pathways

The activation of GluCl by this compound affects the neurotransmission pathway in parasites . The compound’s action on the GluCl leads to an influx of chloride ions into the neuron, causing hyperpolarization of the neuron membrane. This hyperpolarization inhibits the propagation of action potentials, disrupting the normal functioning of the nervous system in parasites.

Result of Action

The activation of GluCl by this compound leads to parasite death . Specifically, this compound has been shown to display in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor . It induces a form of non-apoptotic death known as methuosis, characterized by the formation of giant vacuoles in nematodes .

Analyse Biochimique

Biochemical Properties

6-Iodoindoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glutamate-gated chloride channels (GluCl), which are important in the nervous system of nematodes . This interaction can lead to the activation of these channels, resulting in altered ion flow and subsequent physiological effects. Additionally, this compound can form complexes with certain proteins, potentially affecting their stability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to GluCl channels results in their activation, which can disrupt normal cellular ion homeostasis . Additionally, this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, the long-term exposure of cells to this compound has been shown to result in sustained changes in cellular function, including altered gene expression and metabolic activity . In vivo studies have also demonstrated that the effects of this compound can persist over time, influencing organismal physiology.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular and organismal function. At higher doses, this compound can induce significant physiological changes, including toxicity and adverse effects. For example, high doses of this compound have been associated with increased mortality in nematode models, likely due to its potent effects on cellular ion channels and metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and toxicity of this compound, affecting its biochemical and physiological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in certain cellular compartments, influencing its localization and activity. For example, the compound’s interaction with GluCl channels suggests that it may be preferentially localized to regions of the cell where these channels are abundant .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may be localized to the plasma membrane, where it can interact with membrane-bound receptors and channels . Its localization can also be influenced by its interactions with other biomolecules, affecting its overall biochemical activity.

Propriétés

IUPAC Name |

6-iodo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCBZEKELZUOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115666-46-1 | |

| Record name | 6-Iodoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

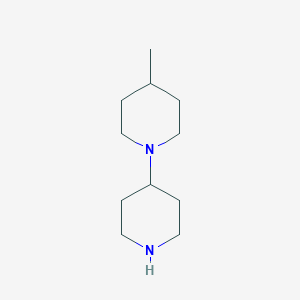

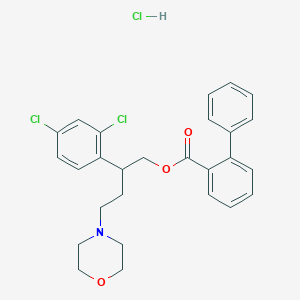

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

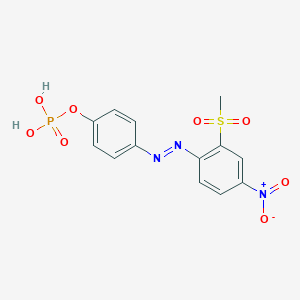

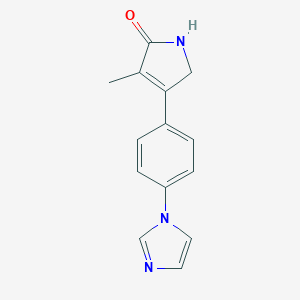

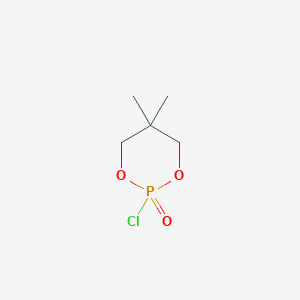

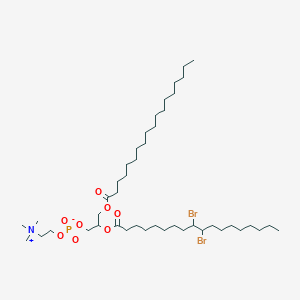

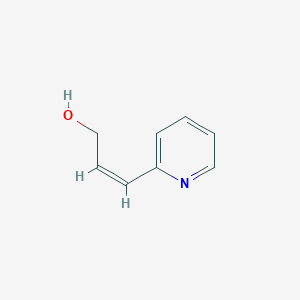

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)

![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)